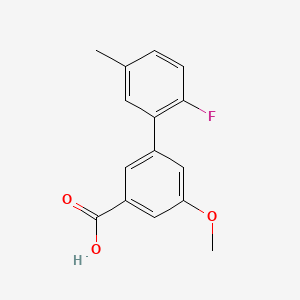

3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid

Description

3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methyl group on the phenyl ring and a methoxy group on the benzoic acid moiety

Properties

IUPAC Name |

3-(2-fluoro-5-methylphenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9-3-4-14(16)13(5-9)10-6-11(15(17)18)8-12(7-10)19-2/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUKFALQXGSDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689229 | |

| Record name | 2'-Fluoro-5-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261971-58-7 | |

| Record name | 2'-Fluoro-5-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over the reaction parameters, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield 3-(2-Fluoro-5-methylphenyl)-5-carboxybenzoic acid, while reduction of the fluoro group would yield 3-(2-Methylphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of benzoic acid compounds, including 3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, exhibit notable antitumor properties. These compounds can serve as lead structures for the development of new anticancer agents. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of the compounds, making them more effective against various cancer cell lines .

Anti-inflammatory Properties

Similar compounds have been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This property suggests potential therapeutic uses in treating conditions like arthritis or other inflammatory diseases .

Synthetic Methodologies

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, facilitating the synthesis of complex organic molecules. This property is particularly valuable in the pharmaceutical industry for developing new drugs .

Reagent in Chemical Reactions

The compound can act as a reagent in several chemical reactions, including coupling reactions and carbon-carbon bond formations. For instance, it can be utilized in Suzuki-Miyaura coupling reactions, which are essential for forming biaryl compounds that are prevalent in pharmaceutical agents .

Material Science

Photostabilizers and Additives

In material science, derivatives of benzoic acid have been explored as photostabilizers for polymers. The inclusion of this compound into polymer matrices can enhance their resistance to UV degradation, thereby extending their lifespan and maintaining performance under exposure to sunlight .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a series of benzoic acid derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. The study highlighted the importance of substituents like fluorine in enhancing activity and selectivity .

Case Study 2: Synthesis of Biaryl Compounds

In another research article, this compound was successfully employed as a starting material for synthesizing various biaryl compounds through palladium-catalyzed cross-coupling reactions. The resulting compounds showed promising biological activities, paving the way for further development .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Enhanced cytotoxicity against cancer cells |

| Anti-inflammatory Properties | Inhibition of cyclooxygenase enzymes | |

| Synthetic Methodologies | Building Block for Organic Synthesis | Versatile transformations leading to complex molecules |

| Reagent in Chemical Reactions | Effective in Suzuki-Miyaura coupling | |

| Material Science | Photostabilizers for Polymers | Improved UV resistance and longevity |

Mechanism of Action

The mechanism by which 3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid exerts its effects involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Fluoro-5-methylphenyl)propionic acid

- 2-Fluoro-5-methoxyphenylboronic acid

- 3-(2-Fluoro-5-methylphenyl)tetrahydro-3-furanol

Uniqueness

3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.

Biological Activity

3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H15F O3. The presence of the fluorine atom and methoxy group contributes to its unique reactivity and biological properties. The structural features can influence its interaction with various biological targets, making it a candidate for further research in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives with fluorine substitutions have shown promising results against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these derivatives often range from 0.5 to 2 µg/mL, suggesting that the presence of hydrophobic substituents enhances their antimicrobial efficacy .

Antioxidant Activity

The compound's potential antioxidant properties are linked to its ability to scavenge free radicals due to the hydroxyl and methoxy groups present in its structure. This activity is crucial for reducing oxidative stress within cells, which can lead to various diseases if left unchecked.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Signal Modulation : It may modulate various signaling pathways related to inflammation and cell growth, contributing to its therapeutic potential in chronic diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that related compounds with fluorinated phenyl groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance potency against resistant strains .

- Antioxidant Studies : Investigations into the antioxidant capacity of structurally analogous compounds revealed that they effectively reduced oxidative damage in cellular models. This suggests that this compound might similarly protect cells from oxidative stress.

- Inflammation Models : In preclinical studies, compounds with similar functionalities were shown to reduce inflammation markers in animal models, indicating a potential application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (µg/mL) | Biological Activity |

|---|---|---|---|

| This compound | C16H15F O3 | TBD | Antimicrobial, Antioxidant |

| 4-Bromo-3-chloro-aniline-substituted pyrazole | Varies | 0.5 | Antimicrobial |

| 1-(4-Hydroxy-3-methoxyphenyl)ethanone | Varies | TBD | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.